

DBCO-C2-PEG4-amine stability and storage conditions

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Compound of Interest

Compound Name: DBCO-C2-PEG4-amine

Cat. No.: B8104286

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DBCO-C2-PEG4-amine: Technical Support Center

This technical support guide provides detailed information on the stability, storage, and handling of **DBCO-C2-PEG4-amine**, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is **DBCO-C2-PEG4-amine** and what is it used for?

DBCO-C2-PEG4-amine is a heterobifunctional linker molecule used in bioconjugation and chemical biology.^[1] It features two primary reactive groups:

- A DBCO (Dibenzocyclooctyne) group, which reacts with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).^{[1][2][3]} This reaction is highly specific and biocompatible, making it ideal for use in living systems.^[4]
- A primary amine (-NH₂) group, which can react with activated esters (like NHS esters) or carboxylic acids (in the presence of activators like EDC) to form stable amide bonds.

The molecule also contains a hydrophilic PEG4 (polyethylene glycol) spacer, which enhances solubility in aqueous media and reduces non-specific binding. It is commonly used for

developing antibody-drug conjugates (ADCs), PROTACs, and for labeling biomolecules.

Q2: How should I store **DBCO-C2-PEG4-amine**?

Proper storage is critical to maintain the reagent's stability and reactivity. Recommendations vary slightly by supplier, but the general consensus is to store it at low temperatures and protected from light and moisture.

Q3: What is the stability of the compound in solid form and in solution?

- **Solid Form:** When stored correctly as a solid or oil at -20°C or below, the compound is stable for an extended period. Some suppliers recommend storage at temperatures as low as -50°C to -85°C.
- **Stock Solutions:** The stability in solution is more limited. For stock solutions prepared in anhydrous solvents like DMSO or DMF, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect solutions from light. Avoid repeated freeze-thaw cycles.

Q4: What is the proper way to handle the reagent before use?

To prevent degradation from moisture, always allow the vial to warm to room temperature before opening. This prevents condensation from forming inside the vial, which can hydrolyze the reagent. For reagents stored under an inert atmosphere, limit their exposure to air.

Q5: In which solvents can I dissolve **DBCO-C2-PEG4-amine**?

The compound is soluble in a variety of common organic solvents.

- **Recommended Solvents:** DMSO, DMF, DCM (Dichloromethane), THF (Tetrahydrofuran), and Chloroform.

For reactions in aqueous buffers, it is best to first dissolve the reagent in a water-miscible organic solvent like DMSO or DMF and then add it to the reaction buffer.

Data and Properties

Table 1: Physical and Chemical Properties of **DBCO-C2-PEG4-amine**

| Property | Value | Source(s) |
|------------------|------------------------------------|-----------|
| Chemical Formula | C32H41N3O8 / C29H37N3O6 | |
| Molecular Weight | ~595.7 g/mol / ~523.62 g/mol | |
| Purity | ≥95% | |
| Appearance | Light yellow oil or viscous liquid | |
| CAS Number | 2055198-05-3 / 1255942-08-5 | |

Note: Slight variations in formula and molecular weight exist between suppliers, often due to differences in the linker portion.

Table 2: Recommended Storage Conditions

| Form | Temperature | Duration | Special Conditions | Source(s) |
|----------------|---------------|---|---|-----------|
| Solid / Oil | -20°C | Long-term | Desiccate, protect from light | |
| -50°C to -85°C | Long-term | Shipped on dry ice | | |
| Stock Solution | -80°C | Up to 6 months | In anhydrous solvent (e.g., DMSO), protect from light | |
| -20°C | Up to 1 month | In anhydrous solvent (e.g., DMSO), protect from light | | |

Troubleshooting Guide

Problem 1: Low or no reaction efficiency in copper-free click chemistry (SPAAC).

| Possible Cause | Recommended Solution |
|-----------------------------|---|
| Degraded DBCO Reagent | The strained cyclooctyne ring can degrade over time, especially with improper storage. Use a fresh aliquot of the reagent. Ensure it was stored at -20°C or below and protected from light and moisture. |
| Inactive Azide Partner | Verify the purity and integrity of your azide-containing molecule. |
| Incorrect Buffer Conditions | Avoid buffers containing azides, as they can react with the DBCO group. While the reaction is generally robust, ensure the pH is within a neutral range (pH 6-9) for optimal performance with biomolecules. |

Problem 2: Low or no reaction efficiency in amine coupling (e.g., with NHS ester).

| Possible Cause | Recommended Solution |
|--------------------------------------|--|
| Hydrolyzed NHS Ester | NHS esters are highly sensitive to moisture. Always prepare NHS ester stock solutions immediately before use in an anhydrous solvent. Do not store aqueous solutions of NHS esters. |
| Presence of Primary Amines in Buffer | Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with the DBCO-C2-PEG4-amine for reaction with the NHS ester. Use amine-free buffers like PBS, HEPES, or borate buffer. |
| Incorrect pH | The acylation of primary amines is most efficient at a pH between 7 and 9. Working at a pH that is too low will result in protonation of the amine, reducing its nucleophilicity. |
| Inactive Carboxylic Acid | If you are coupling to a carboxylic acid, ensure you are using an appropriate activator (e.g., EDC, DCC) to form the reactive intermediate. |

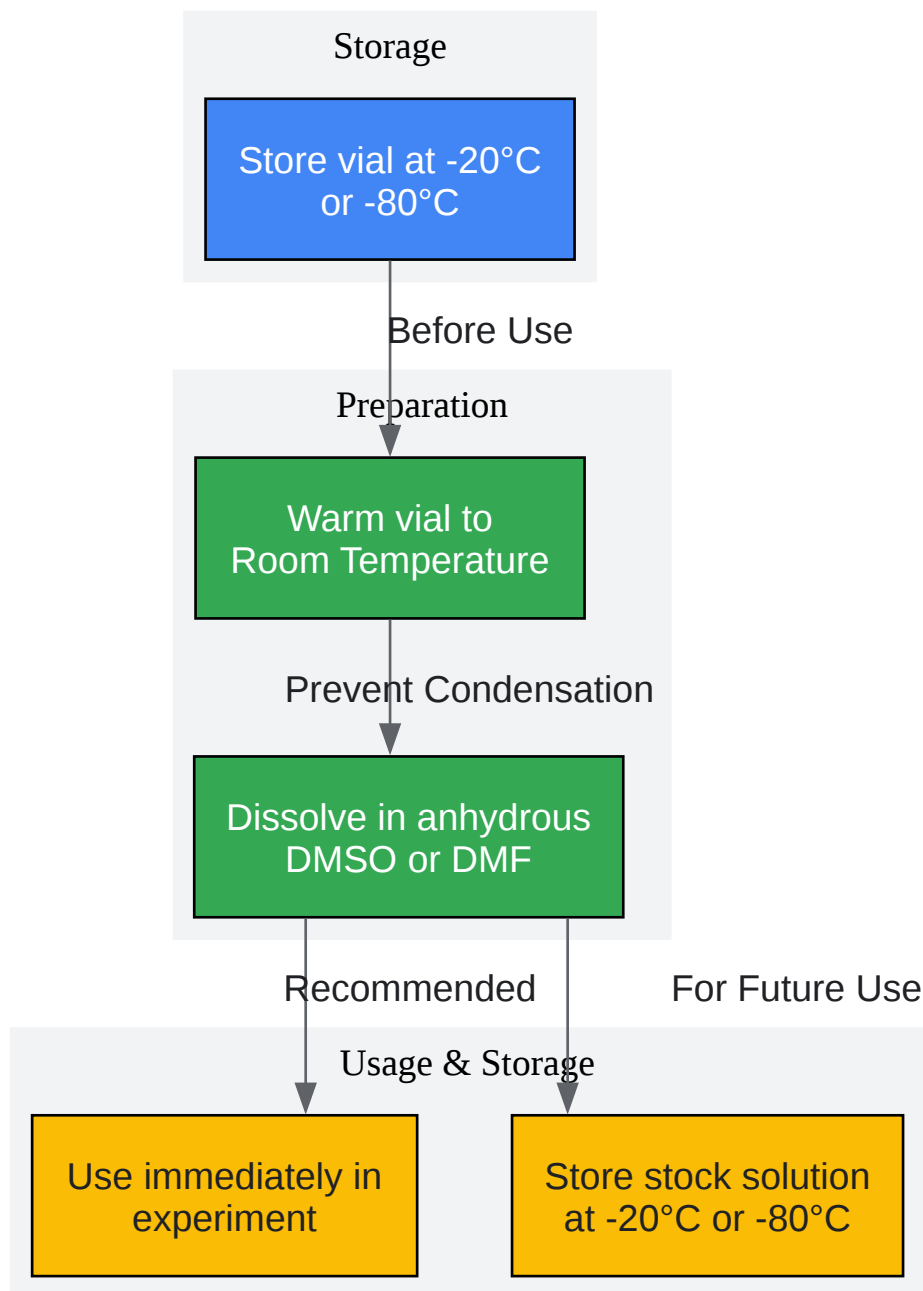
Problem 3: Reagent or conjugate precipitates out of solution.

| Possible Cause | Recommended Solution |
|-----------------------------|---|
| Poor Aqueous Solubility | Although the PEG4 spacer improves hydrophilicity, the DBCO moiety is hydrophobic. Always dissolve the reagent in a minimal amount of a water-miscible organic solvent (e.g., DMSO) first before adding it to your aqueous reaction mixture. |
| Aggregation of Biomolecules | The conjugation process can sometimes lead to aggregation. The hydrophilic PEG spacer is designed to minimize this. Consider optimizing the protein concentration or the stoichiometry of the labeling reaction. |

Experimental Workflows and Diagrams

Workflow 1: Reagent Handling and Stock Solution Preparation

This workflow outlines the essential steps for handling the reagent to ensure its stability.

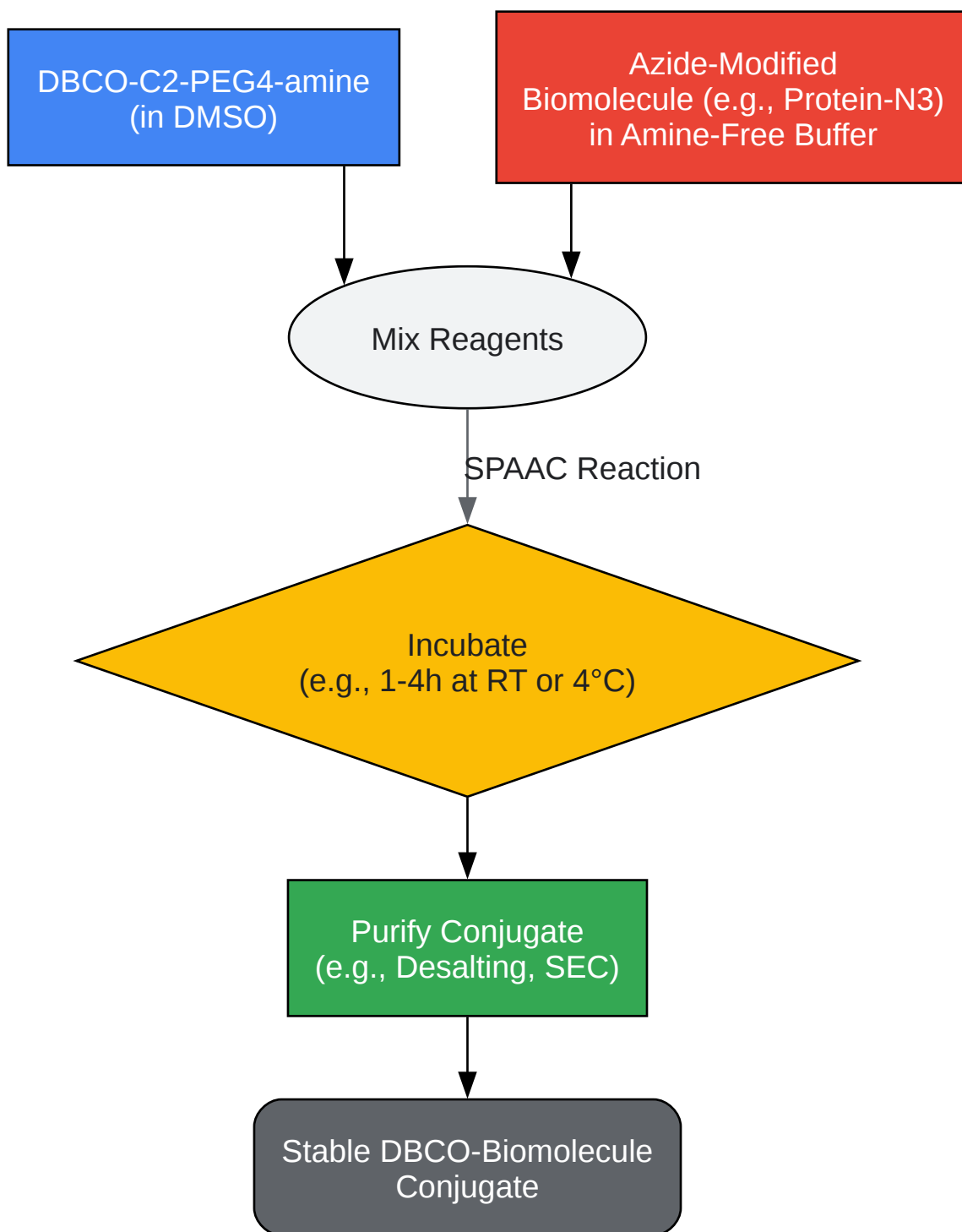


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Caption: Workflow for handling and preparing **DBCO-C2-PEG4-amine** stock solutions.

Workflow 2: Copper-Free Click Chemistry (SPAAC) Protocol

This diagram illustrates the reaction between the DBCO group and an azide-functionalized molecule.

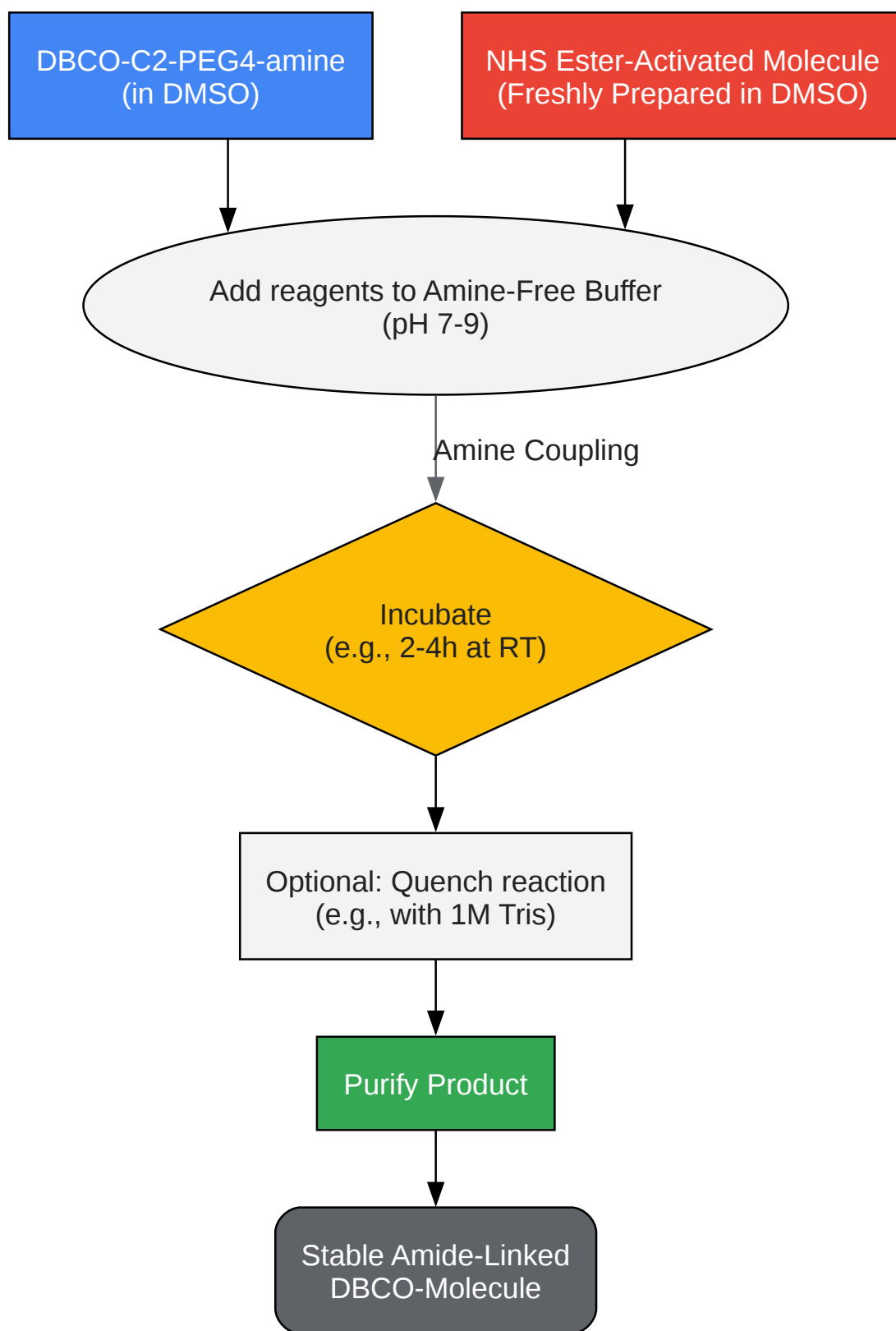


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Caption: General workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Workflow 3: Amine Coupling Protocol (with NHS Ester)

This diagram shows the reaction of the amine group with an N-hydroxysuccinimide (NHS) ester.



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Caption: General workflow for coupling **DBCO-C2-PEG4-amine** to an NHS-activated molecule.

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